molecular formula C18H13ClN2O3 B12668374 4-((2-Chloro-6-methylphenyl)azo)-3-hydroxy-2-naphthoic acid CAS No. 72011-13-3

4-((2-Chloro-6-methylphenyl)azo)-3-hydroxy-2-naphthoic acid

Cat. No.: B12668374
CAS No.: 72011-13-3
M. Wt: 340.8 g/mol
InChI Key: TVWUCWHOXKMEBG-UHFFFAOYSA-N
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Description

4-((2-Chloro-6-methylphenyl)azo)-3-hydroxy-2-naphthoic acid is an organic compound known for its vibrant color properties. It is commonly used as a dye and pigment in various industrial applications. The compound belongs to the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chloro-6-methylphenyl)azo)-3-hydroxy-2-naphthoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloro-6-methylaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium to yield the final azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chloro-6-methylphenyl)azo)-3-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

    Substitution: Reagents like halogens, sulfonic acids, and nitro compounds are used under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

4-((2-Chloro-6-methylphenyl)azo)-3-hydroxy-2-naphthoic acid has several applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with metals.

    Industry: Widely used as a dye in textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo group can undergo reversible reduction and oxidation, making it useful in redox reactions. Additionally, the aromatic rings can interact with different molecular targets, facilitating its use in staining and dyeing applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Chloro-4-methylphenyl)azo)-3-hydroxy-2-naphthoic acid
  • 4-((2-Bromo-6-methylphenyl)azo)-3-hydroxy-2-naphthoic acid
  • 4-((2-Chloro-6-ethylphenyl)azo)-3-hydroxy-2-naphthoic acid

Uniqueness

4-((2-Chloro-6-methylphenyl)azo)-3-hydroxy-2-naphthoic acid is unique due to its specific substitution pattern, which imparts distinct color properties and reactivity. The presence of the chloro and methyl groups on the phenyl ring influences its electronic properties, making it a valuable compound in various applications.

Properties

CAS No.

72011-13-3

Molecular Formula

C18H13ClN2O3

Molecular Weight

340.8 g/mol

IUPAC Name

4-[(2-chloro-6-methylphenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C18H13ClN2O3/c1-10-5-4-8-14(19)15(10)20-21-16-12-7-3-2-6-11(12)9-13(17(16)22)18(23)24/h2-9,22H,1H3,(H,23,24)

InChI Key

TVWUCWHOXKMEBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O

Origin of Product

United States

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